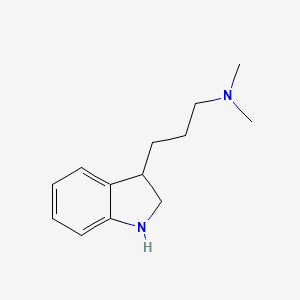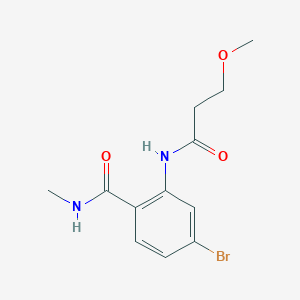![molecular formula C12H12O3S B8304197 Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B8304197.png)
Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate
描述
Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse applications in medicinal chemistry and material science. This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methoxybenzo[b]thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Gewald reaction or other condensation reactions. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing production efficiency.
化学反应分析
Types of Reactions
Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate has several scientific research applications:
作用机制
The mechanism of action of ethyl 6-methoxybenzo[b]thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
Ethyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate: This compound has a similar structure but with a chlorine atom at the 3-position.
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has additional substituents on the benzylideneamino group.
Uniqueness
Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6-position and the ethyl ester at the 3-position can affect its interactions with other molecules and its overall stability.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules, and its potential biological activities make it an interesting target for medicinal chemistry research.
属性
分子式 |
C12H12O3S |
|---|---|
分子量 |
236.29 g/mol |
IUPAC 名称 |
ethyl 6-methoxy-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C12H12O3S/c1-3-15-12(13)10-7-16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3 |
InChI 键 |
SSZZXFYMVSXHBF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSC2=C1C=CC(=C2)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

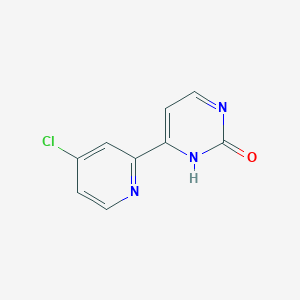
![2-[4-(2-Methoxyethoxy)phenyl]-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B8304153.png)


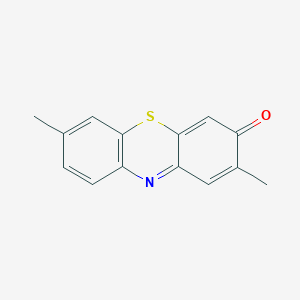
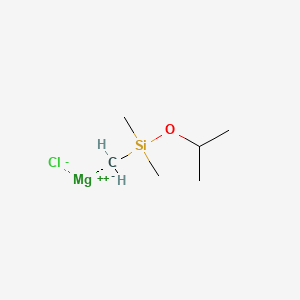
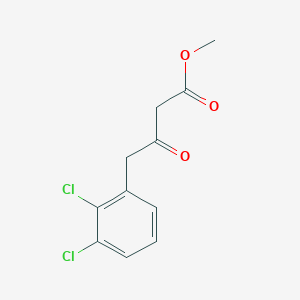

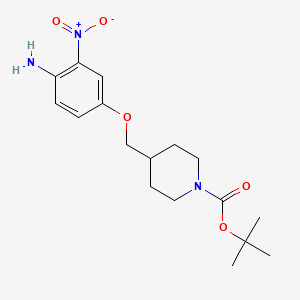
![1'-Benzyl-4-bromospiro[indoline-3,4'-piperidine]](/img/structure/B8304188.png)
![8-chloro-6,11-dihydro-11-(1-cyano-4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B8304204.png)

